molecular formula C12H14N2O2S B3076847 4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile CAS No. 1041561-96-9

4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile

Cat. No. B3076847
CAS RN: 1041561-96-9
M. Wt: 250.32 g/mol
InChI Key: JWHAMFBBZFBYKU-UHFFFAOYSA-N
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Description

“4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile” is a chemical compound with the molecular formula C12H14N2O2S . It has a molecular weight of 250.32 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered pyrrolidine ring, a benzonitrile group, and a sulfonyl group . The InChI code for this compound is 1S/C12H14N2O2S/c13-9-11-3-5-12(6-4-11)10-17(15,16)14-7-1-2-8-14/h3-6H,1-2,7-8,10H2 .


Chemical Reactions Analysis

The pyrrolidine ring in “this compound” can undergo various chemical reactions . For example, it can be functionalized to obtain compounds with different biological profiles .

Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis of Pyrrolidines : A study demonstrated the utility of γ-halocarbanions in generating substituted pyrrolidines, a process that imitates 1,3-dipolar cycloaddition but proceeds in two distinct steps (Mąkosza & Judka, 2005).
  • Structural and Spectral Studies : The structural, infrared spectra, and visible spectra of 4-substituted aminoazo-benzenesulfonyl azides, including derivatives from cyclic amines like pyrrolidine, have been investigated, showcasing the importance of these compounds in spectroscopic analysis (Dabbagh et al., 2007).
  • Pharmaceutical Solvates Formation : Sulfamethazine, a drug, forms solvates with pyridine and 3-methylpyridine, where 4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile derivatives play a role in imparting characteristic physicochemical properties to the active pharmaceutical ingredients (Patel & Purohit, 2017).

Applications in Material Science

  • Synthesis of Novel Polyamides : Research shows the synthesis of soluble fluorinated polyamides containing pyridine and sulfone moieties using diamines, including pyridine derivatives. These materials exhibit properties like high thermal stability and low dielectric constants, making them relevant in material science (Liu et al., 2013).
  • Crystal Structure Analysis : The crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, closely related to this compound, was studied, providing insights into various intermolecular interactions and crystal packing, crucial for material design (Krishnan et al., 2021).

Biological and Pharmacological Research

  • Antiarrhythmic and Antiaggregatory Activities : Some derivatives, like 1-[2-(5-methyl)benzimidazole]pyrrolidine, show promising NHE-inhibiting activity, while others exhibit significant antiaggregatory and antiserotonin activities, highlighting their potential in pharmacological research (Zhukovskaya et al., 2017).

Future Directions

The future directions in the research of “4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile” and other pyrrolidine derivatives could involve exploring their potential applications in drug discovery . This could include designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-(pyrrolidin-1-ylsulfonylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c13-9-11-3-5-12(6-4-11)10-17(15,16)14-7-1-2-8-14/h3-6H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHAMFBBZFBYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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